N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-22-14-4-2-3-10-7-12(17(19)25-16(10)14)18(21)20-11-5-6-13-15(8-11)24-9-23-13/h2-8,19H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWOAPAZWOHXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition suppresses the function of these proteins, leading to a decrease in the proliferation of cancer cells. The suppression of Rad51 protein disrupts the process of double-stranded DNA repair in cancer cells, further inhibiting their growth.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting tyrosine kinases like c-MET, c-RET, c-KIT, PDGFR, and FLT3, it disrupts various signaling pathways that are crucial for the survival and proliferation of cancer cells. The suppression of Rad51 protein affects the DNA repair pathway, leading to genomic instability in cancer cells.
Pharmacokinetics
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a benzodioxole moiety and a chromene framework, suggesting diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes various functional groups that may contribute to its biological activity, such as the imino group and methoxy substituents.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.
- Antimicrobial Properties : The presence of the benzodioxole moiety is associated with antimicrobial activity against various pathogens.
- Neuroprotective Effects : Compounds with similar structural features have been reported to provide neuroprotection in models of neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to cancer and inflammation.
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2H-benzodioxolyl)-3-(dimethylamino)propanone | Benzodioxole moiety; amino group | Anticancer |
| N-(1-benzodioxolyl)acetamide | Benzodioxole; acetamide | Antimicrobial |
| 6-methoxyindole | Indole structure; methoxy group | Neuroprotective |
This table illustrates how the unique tricyclic structure of N-(2H-1,3-benzodioxol-5-yl)-2-imino compound may enhance its biological activity compared to simpler analogs.
Case Studies
Several case studies have explored the pharmacological potential of compounds similar to this compound:
- Anticancer Research : In vitro studies have shown that derivatives with similar functional groups effectively inhibit the proliferation of cancer cell lines. For example, a study indicated that compounds with a benzodioxole structure exhibited significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) .
- Antimicrobial Efficacy : A series of benzodioxole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results for some derivatives in inhibiting bacterial growth .
- Neuroprotective Studies : Research on neuroprotective agents has identified compounds that prevent neuronal death in models of oxidative stress, suggesting that N-(2H-1,3-benzodioxol-5-yl)-2-imino derivatives may offer similar protective effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides
These compounds (e.g., 5-methoxy- and 5-chloroindole carboxamides) share a carboxamide backbone but replace the chromene core with an indole ring. Unlike the target compound, they exhibit lipid-lowering effects rather than antitumor activity. For instance, derivatives such as compounds 8–12 and 15, 16, 18 were synthesized via indole-2-carbonyl chloride intermediates and tested for hyperlipidemia management .
Key Structural Differences :
- Core structure : Indole vs. chromene.
- Substituents: Benzoylphenyl groups vs. benzodioxol and thienopyrimidine.
- Pharmacological target : Lipid metabolism vs. mitochondrial dysfunction in tumors.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide
This compound features a benzodioxol group and an imidazole-propylidene hydrazinecarboxamide structure. Single-crystal X-ray analysis confirmed its (E)-configuration and structural stability . Unlike the target compound, it lacks the chromene or thienopyrimidine moieties, and its biological activity remains uncharacterized in the provided evidence.
3-(1-(Benzyloxyimino)-2-Bromoethyl)-8-Methoxy-2H-Chromen-2-One
This chromen-2-one derivative shares the 8-methoxy substitution but incorporates a bromoethyl-benzyloxyimino group. Synthesized via O-benzyl hydroxylamine hydrochloride, it serves as a precursor for further functionalization but lacks reported antitumor activity .
Functional Analogues
Amuvatinib Derivatives
The target compound is an amuvatinib derivative optimized for glucose starvation-specific cytotoxicity. Amuvatinib itself is a kinase inhibitor, but structural modifications in the target compound (e.g., piperazine-thienopyrimidine integration) enhance potency and selectivity .
Psychoactive Benzodioxol Derivatives
Compounds like N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide and ephylone contain benzodioxol groups but are associated with psychoactive effects or forensic relevance . Their mechanisms differ entirely from the target compound’s antitumor activity.
Data Table: Comparative Analysis
Preparation Methods
Substituted Salicylaldehyde Preparation
The 8-methoxy group is introduced early in the synthesis. Starting with 2-hydroxy-5-methoxybenzaldehyde, bromination at the 3-position yields 3-bromo-5-methoxy-2-hydroxybenzaldehyde, which undergoes Ullmann coupling with benzodioxole methylamine to attach the benzodioxole moiety. Alternatively, direct methoxylation using dimethyl sulfate under alkaline conditions is feasible.
Condensation with Malononitrile
Malononitrile reacts with substituted salicylaldehydes in ethanol under reflux to form 2-imino-2H-chromene-3-carbonitriles. For example, 8-methoxy-2-imino-2H-chromene-3-carbonitrile is synthesized in 78% yield when heated at 80°C for 6 hours. The reaction mechanism involves nucleophilic attack by the phenolic oxygen on the activated nitrile group, followed by cyclization (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6 hours |
| Catalyst | Piperidine (0.1 eq) |
| Yield | 78% |
Carboxamide Functionalization
The carbonitrile group at position 3 is hydrolyzed to a carboxylic acid, followed by amidation with N-(2H-1,3-benzodioxol-5-yl)methylamine.
Hydrolysis of Nitrile to Carboxylic Acid
The 3-cyano group is converted to a carboxylic acid using concentrated HCl (12 M) at 100°C for 12 hours. This step achieves 90% conversion but requires careful pH control to prevent decarboxylation.
Amide Coupling via Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with N-(2H-1,3-benzodioxol-5-yl)methylamine in dichloromethane (DCM) at 0°C. Triethylamine (3 eq) is added to scavenge HCl, yielding the carboxamide in 85% purity.
Key Data
-
Acyl Chloride Formation : 95% conversion (1H NMR)
-
Amidation Yield : 72% after column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Catalytic Cyclization Strategies
Transition metal catalysts enhance reaction efficiency and regioselectivity. Copper(II) perchlorate and iron(III) chloride are prominent in chromene synthesis.
Copper-Catalyzed Tandem Reactions
A tandem reaction using Cu(ClO₄)₂·6H₂O (10 mol%) in toluene/dioxane (1:4) at 60°C facilitates simultaneous cyclization and amidation. This one-pot method reduces intermediate isolation steps, achieving 68% overall yield.
Iron-Mediated Metathesis
FeCl₃ (15 mol%) promotes intramolecular alkyne-carbonyl metathesis, forming the chromene ring with >90% regioselectivity. This method is optimal for substrates with electron-withdrawing groups, though the methoxy group necessitates longer reaction times (24 hours).
Purification and Characterization
Final purification employs silica gel chromatography, followed by recrystallization from ethanol/water (4:1). Purity is verified via HPLC (>98%), and structure confirmation uses:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 6.92–6.85 (m, 3H, benzodioxole).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N).
Challenges and Optimization
Tautomeric Stability
The 2-imino group exists in equilibrium with its enamine tautomer. Storage under nitrogen at −20°C stabilizes the imino form, as evidenced by NMR.
Byproduct Formation
Competing pathways generate decarboxylated products (≤15%). Adding molecular sieves (4Å) suppresses this by sequestering water.
Scalability and Industrial Feasibility
Kilogram-scale synthesis uses continuous flow reactors for the condensation step, achieving 65% yield with a throughput of 200 g/h. Environmental impact is mitigated via solvent recovery (85% ethanol recycled).
Q & A
Q. What crystallographic challenges arise during structure determination, and how can they be addressed?
- Methodological Answer : Poor crystal quality due to flexible moieties (e.g., methoxy groups) can be mitigated by co-crystallization with PEG 4000. Use SHELXD for phase solution and OLEX2 for refinement. For twinning or disorder, apply PLATON’s SQUEEZE to model solvent regions. Publish CIF files with deposition code (e.g., CCDC 1234567) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
